An In-depth Technical Guide to 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester
An In-depth Technical Guide to 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The strategic placement of two fluorine atoms and a methoxy group on the phenyl ring allows for the introduction of this uniquely substituted moiety into a wide array of complex molecules, thereby enabling the fine-tuning of their steric and electronic properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of this important reagent.
Boronic acids and their corresponding pinacol esters are widely recognized for their stability, low toxicity, and functional group tolerance, making them indispensable tools in the synthesis of pharmaceuticals and functional materials.[3] The pinacol ester form, in particular, offers enhanced stability and ease of handling compared to the free boronic acid, which can be prone to dehydration to form boroxines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 1165936-00-4 | [4] |
| Molecular Formula | C₁₃H₁₆BFO₃ | [4] |
| Molecular Weight | 252.08 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 75 - 77 °C (estimated) | [5] |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF. Limited solubility in water. | General knowledge |
| Stability | Stable under normal laboratory conditions. Sensitive to strong oxidizing agents and moisture, which can cause hydrolysis to the corresponding boronic acid. |
Synthesis and Characterization
The synthesis of 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester typically proceeds through a multi-step sequence, starting from a readily available substituted anisole. A general and effective method involves the ortho-lithiation of a suitable precursor followed by reaction with a borate ester and subsequent esterification with pinacol.
Representative Synthetic Workflow
Caption: General synthetic route to 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester.
Experimental Protocol: Synthesis
-
Lithiation: Dissolve 1,3-difluoro-2-methoxybenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Borylation: To the resulting solution, add triisopropyl borate dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Esterification: After removing the solvent under reduced pressure, dissolve the crude boronic acid in diethyl ether. Add pinacol and anhydrous magnesium sulfate to the solution and stir at room temperature for 24 hours.[6]
-
Purification: Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester.
Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl protons of the pinacol group. The aromatic signals will exhibit splitting patterns consistent with fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will display resonances for all unique carbon atoms in the molecule. The carbon attached to boron is often broad or not observed due to quadrupolar relaxation.[7]
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atoms.
-
¹¹B NMR: The boron NMR spectrum will show a characteristic chemical shift for a tetracoordinate boronate ester, typically in the range of +20 to +30 ppm.[8]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O (ether and boronate ester), C-F, and aromatic C-H bonds.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures.[9] This reaction is a powerful tool for constructing complex molecular frameworks in drug discovery and materials science.
Conceptual Workflow of Suzuki-Miyaura Coupling
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium carbonate, 2-3 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester.
-
Hazards: This compound is expected to be an irritant to the eyes, skin, and respiratory system.[10][11] It may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- [Referenced by multiple sources]
- Material Safety D
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(9), 493-499.
- [Referenced by multiple sources]
-
2-Fluoro-3-methoxyphenylboronic Acid Pinacol Ester. Pharmaffiliates. Retrieved March 28, 2026, from [Link]
- 3-Fluoro-2-methoxybenzeneboronic acid pinacol ester - SAFETY D
- [Referenced by multiple sources]
- [Referenced by multiple sources]
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Santos, W. L. (2010).
- SAFETY D
-
Isobutylboronic acid pinacol ester. Organic Syntheses. Retrieved March 28, 2026, from [Link]
- [Referenced by multiple sources]
- SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
- [Referenced by multiple sources]
- [Referenced by multiple sources]
- [Referenced by multiple sources]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- [Referenced by multiple sources]
- [Referenced by multiple sources]
- [Referenced by multiple sources]
- [Referenced by multiple sources]
- [Referenced by multiple sources]
- [Referenced by multiple sources]
- 11B NMR Chemical Shifts. (n.d.).
- Kuwabara, T., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 4024.
- [Referenced by multiple sources]
- [Referenced by multiple sources]
- [Referenced by multiple sources]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. interchim.com [interchim.com]
